molecular formula C11H10Cl3NO7 B14848925 CHLORPYRIFOS_met012

CHLORPYRIFOS_met012

Cat. No.: B14848925
M. Wt: 374.6 g/mol
InChI Key: XIPKXSPRDJUGPJ-UHFFFAOYSA-N
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Description

Chlorpyrifos is a broad-spectrum organophosphate insecticide with the molecular formula C₉H₁₁Cl₃NO₃PS and a molecular weight of 350.59 g/mol. It is widely used in agricultural and residential settings to control pests, targeting the nervous system through acetylcholinesterase inhibition . Key properties include:

  • Physical State: Crystalline solid .
  • Solubility: Low water solubility (1.4 mg/L at 25°C) but highly soluble in organic solvents like acetone and methanol .
  • Toxicity: Acute exposure is fatal via inhalation, ingestion, or dermal contact, with symptoms including respiratory paralysis, seizures, and ocular irritation .
  • Degradation: Major metabolites include 3,5,6-trichloro-2-pyridinol (TCPy), which persists in environmental matrices .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKXSPRDJUGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trichloro-2-pyridinol glucuronide typically involves the glucuronidation of 3,5,6-trichloro-2-pyridinol. This process can be carried out using glucuronic acid or its derivatives under acidic or enzymatic conditions . The reaction conditions often include the use of solvents like methanol or ethyl acetate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 3,5,6-trichloro-2-pyridinol glucuronide is less common, but it can be scaled up using similar methods as in laboratory synthesis. The key steps involve the preparation of 3,5,6-trichloro-2-pyridinol followed by its glucuronidation. The process may involve the use of large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-2-pyridinol glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinol glucuronides .

Scientific Research Applications

3,5,6-Trichloro-2-pyridinol glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-trichloro-2-pyridinol glucuronide involves its interaction with various biological pathways. It is primarily formed through the glucuronidation of 3,5,6-trichloro-2-pyridinol, a process mediated by enzymes such as UDP-glucuronosyltransferases . This modification increases the compound’s solubility, facilitating its excretion from the body. The molecular targets and pathways involved include those related to detoxification and excretion processes .

Comparison with Similar Compounds

Chlorpyrifos-Methyl

CAS: Not explicitly provided in evidence; structurally analogous to chlorpyrifos with a methyl substitution.

  • Molecular Formula: Presumed C₇H₇Cl₃NO₃PS (methyl variant).
  • Reactivity : Vapors may form explosive mixtures with air, unlike chlorpyrifos .
  • Stability : Stable under recommended storage conditions but incompatible with acids, bases, and oxidizing agents .

Fluorinated Analogues (CAS 20358-06-9)

  • Molecular Formula : C₇H₅FN₂S (168.19 g/mol) .
  • Solubility : 0.249 mg/ml in water, higher than chlorpyrifos .

Brominated Derivatives (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂ (201.02 g/mol) .
  • Applications : Intermediate in pharmaceutical synthesis, contrasting with chlorpyrifos’s agricultural focus .
  • Toxicity : Moderate acute toxicity (H302: harmful if swallowed) .

Data Tables

Table 1: Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/ml) Log Po/w
Chlorpyrifos 2921-88-2 C₉H₁₁Cl₃NO₃PS 350.59 0.0014 4.96
Chlorpyrifos-Methyl - C₇H₇Cl₃NO₃PS ~336.5 (estimated) N/A 3.89*
CAS 20358-06-9 20358-06-9 C₇H₅FN₂S 168.19 0.249 2.85
CAS 1761-61-1 1761-61-1 C₇H₅BrO₂ 201.02 0.687 2.71

*Estimated based on structural similarity.

Table 2: Toxicological Comparison

Compound Acute Toxicity (Route) Key Symptoms/Effects Environmental Persistence
Chlorpyrifos Fatal (inhalation, ingestion) Neurotoxicity, respiratory failure High (TCPy metabolite)
Chlorpyrifos-Methyl Data not available Potential cholinesterase inhibition Moderate
CAS 20358-06-9 Not reported CYP1A2 inhibition, BBB permeability Low
CAS 41841-16-1 H302 (harmful if swallowed) Irritation, organ damage Moderate

Key Research Findings

  • Metabolic Pathways : Chlorpyrifos degrades into TCPy, which exhibits longer environmental persistence compared to its parent compound .
  • Structural Modifications : Fluorination (e.g., CAS 20358-06-9) enhances blood-brain barrier penetration but reduces acute toxicity compared to chlorpyrifos .

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